molecular formula C8H12ClN3 B1604451 N-butyl-6-chloropyrazin-2-amine CAS No. 951884-06-3

N-butyl-6-chloropyrazin-2-amine

Cat. No. B1604451
CAS RN: 951884-06-3
M. Wt: 185.65 g/mol
InChI Key: OKVJMONLCSTWSJ-UHFFFAOYSA-N
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Description

“N-butyl-6-chloropyrazin-2-amine” is a pyrazine compound . It is a disubstituted pyrazine used in the preparation of A2B adenosine receptor antagonists and other biologically active compounds .


Molecular Structure Analysis

The molecular formula of “N-butyl-6-chloropyrazin-2-amine” is C8H12ClN3 . The molecular weight is 185.65400 . The compound belongs to the class of organic compounds known as aminopyrazines, which are organic compounds containing an amino group attached to a pyrazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-butyl-6-chloropyrazin-2-amine” are not fully detailed in the search results. The molecular formula is C8H12ClN3 and the molecular weight is 185.65400 .

Scientific Research Applications

Pharmacology: A2B Adenosine Receptor Antagonists

“N-butyl-6-chloropyrazin-2-amine” is utilized in the synthesis of A2B adenosine receptor antagonists . These compounds are significant in pharmacology as they play a role in modulating various physiological processes, including cardiac rhythm, cerebral and coronary blood flow, and immune response. The antagonists can be used to explore therapeutic avenues for conditions like asthma, ischemia, and certain cancers.

Material Science: Solubility and Compound Stability

In material science, the solubility of “N-butyl-6-chloropyrazin-2-amine” in organic solvents like dimethyl sulfoxide (DMSO) and methanol is of particular interest . This property is essential for its application in the synthesis of new materials, where it may act as a precursor or a dopant to alter material properties such as conductivity or photoreactivity.

Chemical Synthesis: Intermediate for Heterocyclic Compounds

This compound serves as an intermediate in the synthesis of various heterocyclic compounds . Its reactivity due to the presence of both an amine and a chloropyrazine group allows for multiple substitution reactions, which are foundational in creating complex molecules for further research in organic chemistry.

Biochemistry: Cyclin-Dependent Kinase 2 Inhibition

Research indicates potential applications of “N-butyl-6-chloropyrazin-2-amine” in biochemistry, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can be pivotal in the study of cell proliferation and cancer treatment strategies.

Industrial Applications: Biologically Active Compounds

Industrially, “N-butyl-6-chloropyrazin-2-amine” is involved in the preparation of biologically active compounds that may have various applications, ranging from agricultural chemicals to pharmaceuticals . Its role in industrial synthesis underscores its versatility and importance in large-scale applications.

Environmental Applications: Research Use Only

While specific environmental applications of “N-butyl-6-chloropyrazin-2-amine” are not detailed in the available data, its designation for research use only suggests that it could be employed in environmental science research to study its effects on biological systems or its breakdown products in ecological settings .

properties

IUPAC Name

N-butyl-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-2-3-4-11-8-6-10-5-7(9)12-8/h5-6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVJMONLCSTWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650045
Record name N-Butyl-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-6-chloropyrazin-2-amine

CAS RN

951884-06-3
Record name N-Butyl-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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